molecular formula C9H8O4 B1140803 (E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid

(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid

カタログ番号: B1140803
分子量: 183.14 g/mol
InChIキー: QAIPRVGONGVQAS-JDWYZSDHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

カフェイン酸-13C3は、さまざまな植物に含まれる天然のフェノール化合物であるカフェイン酸の同位体標識形態です。この化合物は、炭素-13同位体で標識されており、さまざまな分析および研究目的で有用です。 カフェイン酸そのものは、その抗酸化、抗炎症、および抗癌特性で知られています .

準備方法

合成経路と反応条件

カフェイン酸-13C3は、カフェイン酸の同位体標識によって合成することができます。このプロセスには、カフェイン酸の分子構造に炭素-13同位体を組み込むことが含まれます。 これは、標識された前駆体を使用する化学合成または炭素-13が豊富な環境で植物を栽培する生合成法を通じて達成できます .

工業生産方法

カフェイン酸-13C3の工業生産には、通常、生合成法のコストと複雑さの高いため、化学合成が用いられます。 このプロセスには、標識された炭素源と特定の反応条件を使用して、最終製品に炭素-13同位体を組み込むことが含まれます .

化学反応の分析

Oxidation Reactions

The α,β-unsaturated carboxylic acid moiety and phenolic groups make this compound susceptible to oxidation under various conditions:

Reagent Conditions Product Notes
KMnO₄Acidic aqueous solution3,4-dihydroxybenzoic acid (¹³C-labeled)Oxidative cleavage of the double bond.
H₂O₂/Fe²⁺ (Fenton)Neutral pH, 25°CRadical intermediates leading to polymerized productsHydroxyl radicals attack electron-rich aromatic rings .

Oxidation with strong agents like KMnO₄ cleaves the double bond, yielding 3,4-dihydroxybenzoic acid, while milder oxidants like Fenton’s reagent induce radical-mediated polymerization .

Reduction Reactions

The conjugated double bond can be selectively reduced without affecting the aromatic hydroxyl groups:

Reagent Conditions Product Notes
H₂/Pd-CEthanol, 50°C3-(3,4-dihydroxyphenyl)propanoic acid (¹³C₃)Catalytic hydrogenation saturates the α,β-bond.
NaBH₄Methanol, 0°CPartial reduction to allylic alcohol derivativesLimited efficacy due to conjugation stability.

Catalytic hydrogenation achieves full saturation, while borohydride reagents show incomplete reactivity.

Electrophilic Aromatic Substitution

The electron-rich 3,4-dihydroxyphenyl group undergoes substitution reactions:

Reagent Conditions Product Notes
Br₂ (1 equiv)Acetic acid, 20°C5-bromo-3,4-dihydroxyphenyl derivative (¹³C₃)Bromination occurs para to the hydroxyl groups.
HNO₃/H₂SO₄0–5°CNitrated derivatives (3-nitro-4-hydroxy variant)Competitive oxidation of phenolic groups observed.

Bromination and nitration occur selectively on the aromatic ring, though harsh conditions risk side reactions .

Decarboxylation and Esterification

The carboxylic acid group participates in typical acid-derived reactions:

Reaction Type Reagent/Conditions Product Notes
Thermal decarboxylation200°C, inert atmosphere3,4-dihydroxystyrene (¹³C₂) + CO₂Loss of CO₂ yields styrene derivatives .
EsterificationSOCl₂ followed by ROHAlkyl/aryl esters (e.g., methyl ester)Enhances lipophilicity for biological studies .

Decarboxylation is thermally driven, while esterification improves solubility in non-polar solvents .

Comparative Reactivity

Compared to non-isotopic analogs, the ¹³C-labeled compound exhibits identical reactivity but provides enhanced analytical resolution. Key differences arise in spectroscopic characterization (e.g., shifted NMR peaks) .

科学的研究の応用

Pharmacological Applications

1.1 Antioxidant Properties

Caffeic acid exhibits significant antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. Studies have shown that it can scavenge free radicals and inhibit lipid peroxidation, making it a potential therapeutic agent for conditions such as cardiovascular diseases and neurodegenerative disorders .

1.2 Anti-inflammatory Effects

Research indicates that caffeic acid can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This property is beneficial in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

1.3 Anticancer Activity

Caffeic acid has been investigated for its anticancer properties. It has demonstrated the ability to induce apoptosis in various cancer cell lines and inhibit tumor growth in animal models. Its mechanism includes the modulation of signaling pathways involved in cell proliferation and survival .

Food Science Applications

2.1 Natural Preservative

Due to its antioxidant properties, caffeic acid is explored as a natural preservative in food products. It helps in extending shelf life by preventing oxidative degradation of lipids and other sensitive compounds .

2.2 Nutraceuticals

Caffeic acid is incorporated into dietary supplements due to its health benefits. It is marketed for its potential to enhance immune function and reduce the risk of chronic diseases .

Environmental Applications

3.1 Biodegradation Studies

The carbon-13 isotope labeling allows for tracing the metabolic pathways of caffeic acid in microbial communities during biodegradation studies. This application is vital for understanding how organic compounds are transformed in soil and aquatic environments, contributing to bioremediation efforts .

3.2 Soil Microbial Analysis

Caffeic acid labeled with carbon-13 can be used in phospholipid fatty acid (PLFA) analysis to study microbial community structures in soils exposed to various treatments or environmental changes. This method provides insights into microbial utilization of organic substrates .

Case Studies

StudyFocusFindings
Study on Antioxidant Activity Evaluated the antioxidant capacity of caffeic acidDemonstrated significant free radical scavenging ability and lipid peroxidation inhibition
Anti-inflammatory Research Investigated effects on cytokine productionCaffeic acid reduced levels of TNF-alpha and IL-6 in vitro, indicating potential therapeutic use
Biodegradation Experiment Analyzed microbial degradation pathways using 13C-labeled caffeic acidFound that specific microbial populations preferentially metabolized caffeic acid, highlighting its role in soil carbon cycling

作用機序

カフェイン酸-13C3は、さまざまな分子メカニズムを通じてその効果を発揮します。

類似の化合物との比較

類似の化合物

独自性

カフェイン酸-13C3は、同位体標識されているため、さまざまな分析および研究用途で正確な定量と追跡が可能になります。 これは、代謝経路やカフェイン酸の薬物動態を含む研究で特に価値があります .

類似化合物との比較

Similar Compounds

Uniqueness

Caffeic Acid-13C3 is unique due to its isotopic labeling, which allows for precise quantification and tracking in various analytical and research applications. This makes it particularly valuable in studies involving metabolic pathways and the pharmacokinetics of caffeic acid .

生物活性

(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid, commonly known as caffeic acid, is a naturally occurring phenolic compound with a variety of biological activities. This article explores its biological activity, including antioxidant properties, anti-inflammatory effects, and potential therapeutic applications in various diseases.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC9H8O4
Molecular Weight180.159 g/mol
CAS Number501-16-6

Antioxidant Activity

Caffeic acid exhibits significant antioxidant properties due to its ability to scavenge free radicals and reduce oxidative stress. The hydroxyl groups on the phenyl ring are primarily responsible for this activity. Research has shown that caffeic acid can inhibit lipid peroxidation and protect cellular components from oxidative damage.

Case Study: Antioxidant Mechanism
In a study by S. S. K. et al., it was demonstrated that caffeic acid effectively reduced oxidative stress markers in human endothelial cells exposed to high glucose levels. The compound activated the Nrf2 pathway, enhancing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) .

Anti-inflammatory Effects

Caffeic acid has been shown to modulate inflammatory pathways, making it a candidate for therapeutic applications in chronic inflammatory diseases.

Research Findings:

  • A study published in the Journal of Medicinal Food reported that caffeic acid significantly reduced the production of pro-inflammatory cytokines (TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages .
  • Another investigation highlighted its ability to inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation .

Anticancer Potential

The anticancer properties of caffeic acid have garnered attention due to its ability to induce apoptosis in cancer cells and inhibit tumor growth.

Key Studies:

  • In vitro studies have indicated that caffeic acid can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. It was found to downregulate cyclin D1 and upregulate p21, leading to cell cycle arrest .
  • A clinical trial assessing the effects of caffeic acid supplementation in patients with colorectal cancer showed promising results in reducing tumor size and improving patient outcomes .

Cardiovascular Protection

Caffeic acid has been linked to cardiovascular health through its effects on lipid metabolism and vascular function.

Mechanisms:

  • It has been shown to lower LDL cholesterol levels and improve endothelial function by enhancing nitric oxide production .
  • A meta-analysis indicated that higher dietary intake of caffeic acid is associated with a reduced risk of cardiovascular diseases .

Summary of Biological Activities

Biological ActivityEvidence/Source
AntioxidantS. S. K. et al., 2020
Anti-inflammatoryJournal of Medicinal Food , NF-kB inhibition
AnticancerIn vitro studies on cancer cell lines , clinical trial
Cardiovascular protectionEffects on LDL cholesterol and endothelial function , meta-analysis

特性

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2+/i2+1,4+1,9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIPRVGONGVQAS-JDWYZSDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/[13CH]=[13CH]/[13C](=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3,4-Dihydroxycinnamic acid (1.13 g, 6.27 mmole) was dissolved in thionyl chloride (25 ml) and the solution was stirred for 5 hours at 40-60° C. The solvent was removed, the residue was dissolved in thoroughly dried ethyl acetate and the solution was slowly added to a solution of 5-methoxy tryptamine (1.2 g) in benzene, which contained also ethylamine (1 ml). The mixture was stirred overnight, water (10 ml) was added and the mixture again stirred for 15 minutes. The solvents were removed, the residue was dissolved in ethyl acetate and the solution was washed successively with water, saturated NaHCO3 solution, water and brine, and then dried over Na2SO4. The solvent was removed and the product was purified by column chromatography using 1:9 methanol/dichloromethane. The purification process was repeated three times to remove byproducts. The fraction identified as the caffeic acid 5-methoxytryptamide was further purified by recrystallization from ethyl acetate/hexane solution. The compound was obtained as white crystals (yield about 60%).
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
60%

Synthesis routes and methods II

Procedure details

A method for producing compounds of the formula: ##STR8## wherein A is selected from the group consisting of alkali metal cations and alkaline earth metal cations which comprises reacting 3,4-dihydroxycinnamic acid with acetic anhydride in pyridine for 18-30 hours, in organic solvents, giving 3,4-dihydroxycinnamic acid, diacetate, then converting to 3,4-dihydroxycinnamic acid chloride by treating with thionyl chloride in dimethylformamide at -20° to -18° C. for 30-90 minutes; reacting 4-O-α-D-glucopyranosyl-β-D-glucopyranosyl bromide, heptaacetate with sodium azide in dimethylsulfoxide at 55°-65° C. for 10-30 minutes, extracting in organic solvents, giving 4-O-α-D-glucopyranosyl-β-D-glucopyranosylazide, heptaacetate, then catalytically reducing, giving 4-Oα-D-glucopyranosyl-β-D-glucopyranosylamine, heptaacetate (heptaester); reacting a solution of the 3,4-dihydroxycinnamic acid chloride in dimethylformamide at -20° to -15° C. with a solution of the 4-O-α-D-glucopyranosyl-β-D-glucopyranosylamine, heptaacetate in pyridine at -15° to -5° C. for 20-40 minutes, then at -5° to 20° C. for 1-2 hours followed by extracting with organic solvents, giving N-(4-O-α-D-glucopyranosyl-β-D-glucopyranosyl)-3,4-dihydroxycinnamamide, nonaacetate (nonaester), then converting to N-(4-O-α-D-glucopyranosyl-β-D-glucopyranosyl)-3,4-dihydroxycinnamamide by reacting in a mixture of methanol, triethylamine and water, under an inert atmosphere for 20-30 hours followed by heating at reflux for 2-6 hours and extracting in organic solvents, reacting this derivative with triethylamine sulfur trioxide in N,N-dimethylacetamide under an inert atmosphere at 50°-70° C. for 15-20 hours, and then treating with an alkali metal or alkaline earth metal acetate in water.
[Compound]
Name
alkali metal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkaline earth metal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

In accordance with the above flowchart, 3,4-dihydroxycinnamic acid (1) is reacted with acetic anhydride in pyridine for 18-30 hours and then extracted with organic solvents, giving 3,4-dihydroxycinnamic acid, diacetate (2) which is further converted to the 3,4-dihydroxycinnamic acid chloride (3) by treatment with thionyl chloride in dimethylformamide at -20° to -18° C. for 30-90 minutes.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。